Spectroscopic Characterization of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide
Spectroscopic Characterization of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrazolopyridine scaffold, it serves as a crucial building block for the synthesis of a wide range of biologically active molecules. The precise structural elucidation of this compound is paramount for ensuring the integrity of subsequent research and development efforts. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for the unambiguous confirmation of its chemical structure.
Molecular Structure and Isomerism
The structural framework of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine consists of a fused pyrazole and pyridine ring system. The chlorine atom is substituted at the 6-position of the pyridine ring, and a methyl group is attached to one of the nitrogen atoms of the pyrazole ring. It is crucial to note the existence of a constitutional isomer, 6-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine. The position of the methyl group on the pyrazole nitrogen significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures. This guide focuses on the 1-methyl isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, both ¹H and ¹³C NMR are essential for structural confirmation.
Expected ¹H NMR Spectrum
The ¹H NMR spectrum of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is expected to exhibit signals corresponding to the aromatic protons on the pyridine and pyrazole rings, as well as the protons of the N-methyl group. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the fused ring system.
Based on the analysis of the unmethylated analogue, 6-chloro-1H-pyrazolo[4,3-c]pyridine, and considering the electronic effect of the N-methyl group, the following proton signals are anticipated:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~8.1-8.3 | Singlet | - | Proton on the pyrazole ring, typically a singlet in this scaffold. |
| H-4 | ~7.8-8.0 | Doublet | ~6.0 | Pyridine proton ortho to the fused pyrazole ring. |
| H-7 | ~7.4-7.6 | Doublet | ~6.0 | Pyridine proton meta to the fused pyrazole ring and ortho to the chlorine atom. |
| N-CH₃ | ~3.9-4.1 | Singlet | - | Protons of the methyl group attached to the pyrazole nitrogen. |
The introduction of the methyl group at the N-1 position is expected to cause a slight downfield shift for the adjacent H-7 proton compared to the unmethylated analog due to steric and electronic effects. The methyl group itself will appear as a characteristic singlet, integrating to three protons.
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The presence of the electronegative chlorine and nitrogen atoms will significantly influence the chemical shifts.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C-3 | ~135-137 | Carbon in the pyrazole ring. |
| C-3a | ~120-122 | Bridgehead carbon. |
| C-4 | ~148-150 | Pyridine carbon adjacent to the bridgehead nitrogen. |
| C-6 | ~140-142 | Carbon bearing the chlorine atom. |
| C-7 | ~115-117 | Pyridine carbon adjacent to the chloro-substituted carbon. |
| C-7a | ~145-147 | Bridgehead carbon. |
| N-CH₃ | ~35-38 | Carbon of the N-methyl group. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Sample Preparation:
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Weigh approximately 5-10 mg of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.
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Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
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Transfer the solution to a 5 mm NMR tube.
Instrumentation and Acquisition:
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Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
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¹H NMR:
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Acquire the spectrum at room temperature.
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Use a standard pulse sequence.
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Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
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Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR:
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Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
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Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).
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A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Expected Mass Spectrum
For 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (Molecular Formula: C₇H₆ClN₃), the expected molecular weight is approximately 167.6 g/mol .[1]
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z 167. A characteristic feature will be the presence of an M+2 peak at m/z 169 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).
Expected Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. Possible fragmentation pathways could include:
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Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 152.
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Loss of HCN from the pyrazole or pyridine ring.
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Loss of a chlorine radical (•Cl) to give a fragment at m/z 132.
The exact fragmentation pattern would need to be determined experimentally.
Experimental Protocol for Mass Spectrometry
Instrumentation:
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A mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source can be used.
Procedure (for EI-MS):
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Introduce a small amount of the sample into the ion source, either directly via a solid probe or through a gas chromatograph (GC-MS).
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Ionize the sample using a standard electron energy (typically 70 eV).
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Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
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Record the mass spectrum, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation.
Expected IR Spectrum
The IR spectrum of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds within the heterocyclic ring system, as well as the C-Cl bond.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000-3100 | Medium to Weak |
| Aliphatic C-H stretch (N-CH₃) | 2850-2960 | Medium |
| C=C and C=N stretching | 1500-1650 | Medium to Strong |
| C-Cl stretch | 600-800 | Strong |
The presence of the N-methyl group introduces aliphatic C-H stretching vibrations, which would be absent in the spectrum of the unmethylated analogue.
Experimental Protocol for IR Spectroscopy
Sample Preparation (ATR Method):
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Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Apply pressure to ensure good contact between the sample and the crystal.
Instrumentation and Acquisition:
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Use a Fourier Transform Infrared (FTIR) spectrometer.
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Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
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Collect a sufficient number of scans to obtain a high-quality spectrum.
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Perform a background scan prior to running the sample.
Data Summary and Visualization
The following table summarizes the key expected spectroscopic data for 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.
| Spectroscopic Technique | Key Expected Features |
| ¹H NMR | Aromatic protons (δ 7.4-8.3 ppm), N-methyl singlet (δ 3.9-4.1 ppm). |
| ¹³C NMR | Aromatic carbons (δ 115-150 ppm), N-methyl carbon (δ 35-38 ppm). |
| Mass Spectrometry | Molecular ion (M⁺) at m/z 167 with an M+2 peak at m/z 169. |
| IR Spectroscopy | Aromatic C-H, C=C, C=N stretches; Aliphatic C-H stretch; C-Cl stretch. |
Below is a diagram illustrating the molecular structure of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine with atom numbering for NMR assignment.
Caption: Molecular structure of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.
Conclusion
This technical guide has provided a detailed predictive analysis of the NMR, MS, and IR spectroscopic data for 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine. By understanding the expected spectral features based on its molecular structure and comparison with a close analogue, researchers can confidently identify and characterize this compound in their synthetic endeavors. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring the reliability and reproducibility of research outcomes in the development of novel therapeutics and other advanced materials.
References
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PubChem. 6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine. Available from: [Link]
